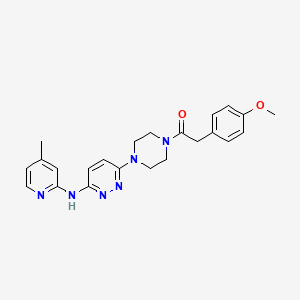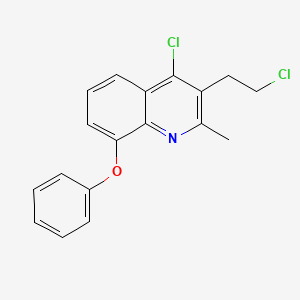
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline (4-CECMQ) is an organic compound composed of a quinoline ring system and a phenoxy group. It is a yellow crystalline solid that is soluble in water and organic solvents. 4-CECMQ is of interest to researchers due to its potential applications in scientific research, including as a biochemical probe, as a therapeutic agent, and as a tool for investigating biological mechanisms.
科学的研究の応用
Corrosion Inhibition
Research has demonstrated that certain quinoline derivatives exhibit significant corrosion inhibition properties. For instance, studies on Schiff's bases, including compounds related to quinoline structures, have shown their effectiveness in protecting mild steel in hydrochloric acid solution. These inhibitors operate predominantly through cathodic protection mechanisms and adsorb onto the metal surface, conforming to the Langmuir adsorption isotherm, suggesting a strong and specific interaction with the surface (Prabhu et al., 2008).
Anticancer Potential
Quinoline derivatives have been identified as potent apoptosis inducers and show promise as anticancer agents. Notably, certain compounds have demonstrated the ability to induce apoptosis with high efficacy, alongside significant blood-brain barrier penetration, making them suitable candidates for anticancer therapy. These findings underline the therapeutic potential of quinoline derivatives in treating various cancer types, including breast cancer, through mechanisms that may involve apoptosis induction and enhanced permeability across physiological barriers (Sirisoma et al., 2009).
Antimicrobial Activity
Quinoline derivatives have also been synthesized and evaluated for their antimicrobial properties. For example, new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives have shown promising antimicrobial activities, suggesting their potential as therapeutic agents against microbial infections. These compounds were tested against various bacterial strains, comparing favorably with standard antimicrobial agents, indicating their potential in developing new antimicrobial drugs (El-zohry & Abd-Alla, 2007).
特性
IUPAC Name |
4-chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-12-14(10-11-19)17(20)15-8-5-9-16(18(15)21-12)22-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDZODXHPHLEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC3=CC=CC=C3)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

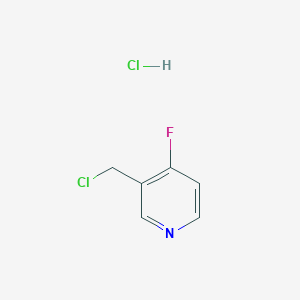
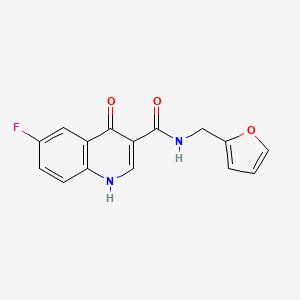
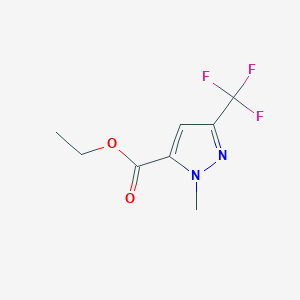
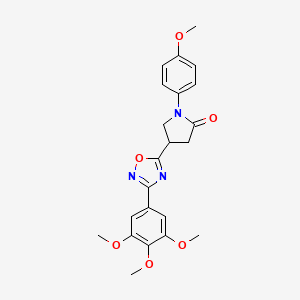
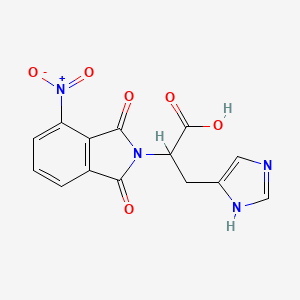
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2683061.png)
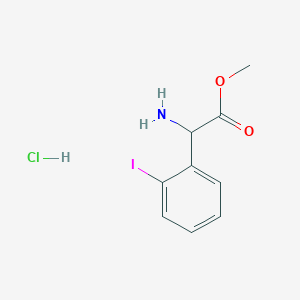
![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)
![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)
![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)
![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)
![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)
